

A Spectroscopic Comparison of (3-Amino-2-methylphenyl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Amino-2-methylphenyl)methanol

Cat. No.: B104730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of chemical isomers are critical in the fields of chemical synthesis, materials science, and particularly in drug development, where subtle structural variations can lead to significant differences in biological activity and toxicity. **(3-Amino-2-methylphenyl)methanol** and its isomers are substituted benzyl alcohol derivatives that serve as versatile building blocks in organic synthesis. This guide provides an objective comparison of **(3-Amino-2-methylphenyl)methanol** with its positional isomers—(2-Amino-3-methylphenyl)methanol and (4-Amino-3-methylphenyl)methanol—utilizing key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The comparative data herein is supported by experimental findings from various chemical databases. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility and further investigation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **(3-Amino-2-methylphenyl)methanol** and two of its isomers. These quantitative metrics are essential for distinguishing the compounds from one another.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm) Note: Spectra are typically referenced to a solvent peak or an internal standard like TMS.

Compound	Ar-H	-CH ₂ OH	-OH	-NH ₂	-CH ₃	Solvent
(3-Amino-2-methylphenyl)methanol	6.5-7.1 (m, 3H)	~4.6	N/A	~3.7 (br s, 2H)	~2.1 (s, 3H)	CDCl ₃
(2-Amino-3-methylphenyl)methanol	6.7-7.1 (m, 3H)	~4.7	N/A	~3.9 (br s, 2H)	~2.2 (s, 3H)	CDCl ₃
(4-Amino-3-methylphenyl)methanol	6.6-7.0 (m, 3H)	~4.5	N/A	~3.6 (br s, 2H)	~2.1 (s, 3H)	CDCl ₃
<p>Data for specific peak assignment s and coupling constants were not fully available in the search results. The aromatic region (Ar-H) typically shows complex</p>						

multiplets
(m) due to
spin-spin
coupling.
Chemical
shifts can
vary based
on solvent
and
concentrati
on.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm) Note: The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms.

Compound	Aromatic Carbons	-CH ₂ OH	-CH ₃	Solvent
(3-Amino-2-methylphenyl)methanol	114.2, 118.0, 123.3, 129.0, 140.2, 145.1	63.5	14.8	DMSO-d ₆
(2-Amino-3-methylphenyl)methanol	117.4, 122.5, 127.1, 128.9, 137.8, 144.3	62.9	17.5	CDCl ₃ [1]
(4-Amino-3-methylphenyl)methanol	115.1, 124.5, 127.8, 130.5, 131.2, 145.9	64.1	17.9	DMSO-d ₆
<p>Data is compiled from available database entries.</p> <p>[1][2] The specific assignments for each aromatic carbon are based on predictive models and experimental data where available.</p>				

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹) IR spectra highlight the functional groups present in the molecules.

Compound	O-H Stretch (Alcohol)	N-H Stretch (Amine)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C-O Stretch
(3-Amino-2-methylphenyl)methanol	~3350 (broad)	~3400, ~3300	~3050	~2920, ~2850	~1030
(2-Amino-3-methylphenyl)methanol	~3360 (broad)	~3420, ~3340	~3040	~2930, ~2860	~1025
(4-Amino-3-methylphenyl)methanol	~3340 (broad)	~3380, ~3290	~3030	~2925, ~2855	~1035
<p>Values represent typical ranges for the indicated functional groups. The broadness of the O-H stretch is due to hydrogen bonding.^{[3][4]}</p> <p>^[5] The N-H stretch for primary amines typically appears as a doublet.</p>					

Table 4: Mass Spectrometry (MS) Data Mass spectrometry provides information on the molecular weight and fragmentation patterns.

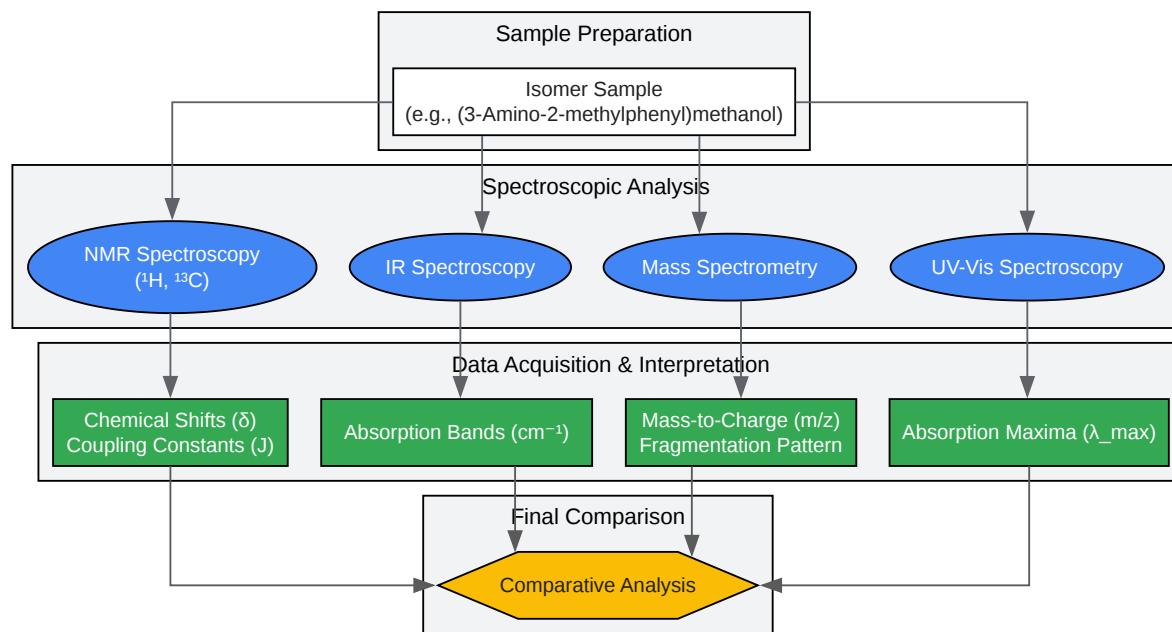

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
(3-Amino-2-methylphenyl)methanol	C ₈ H ₁₁ NO	137.18	137	119, 118, 105 ^[2]
(2-Amino-3-methylphenyl)methanol	C ₈ H ₁₁ NO	137.18	137	120, 119, 91
(4-Amino-3-methylphenyl)methanol	C ₈ H ₁₁ NO	137.18	137	120, 106, 77
<p>The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound.^[2] Fragmentation patterns can be diagnostic, though they may be similar for isomers. The ion at m/z 119 likely corresponds to the loss of water ([M-H₂O]⁺).</p>				

Table 5: UV-Vis Spectroscopy Data UV-Vis spectroscopy is sensitive to the electronic structure of the aromatic ring.

Compound	λ_{max} (nm)	Notes
Substituted Anilines	280-290	The primary absorption band ($\pi \rightarrow \pi$) for aniline is around 280 nm.[6][7]
~340		A secondary band ($n \rightarrow \pi$) can also be observed.[8]
		Specific λ_{max} values for these isomers are not widely reported but are expected to be in the typical range for substituted anilines. The exact position of λ_{max} is influenced by the substitution pattern and the solvent.[6][8][9]

Experimental Workflow & Methodologies

The unambiguous identification of the **(3-Amino-2-methylphenyl)methanol** isomers relies on a systematic analytical workflow. The following diagram illustrates the process, from sample preparation to final data analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the spectroscopic analysis and comparison of isomers.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be free of any solid particles; filtration through a pipette with a glass wool plug is recommended.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard and set to 0.00 ppm.[10]

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: For ^{13}C NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the ^{13}C nucleus is much less sensitive than ^1H . Chemical shifts are reported in parts per million (ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film): For liquid samples or low-melting solids, a single drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[11][12] Glass cannot be used as it absorbs IR radiation.[12]
- Sample Preparation (KBr Pellet): For solid samples, ~1 mg of the compound is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.[13] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . The y-axis represents percent transmittance, and absorption bands point downwards.[14]

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: The sample is dissolved at a low concentration (e.g., <1 mM) in a polar, volatile solvent mixture, such as methanol or acetonitrile with a small percentage of water and often an acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization.[15]
- Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer, often via direct infusion with a syringe pump or through coupling with a liquid chromatography (LC) system.[16][17]
- Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[18] The solvent evaporates, leading to the formation of gas-phase ions (e.g.,

protonated molecules, $[M+H]^+$).

- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used to fragment selected ions to obtain further structural information.[18]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). This solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One cuvette contains the pure solvent (the blank), and the other contains the sample solution.
- Data Acquisition: The instrument scans a range of wavelengths (typically 200-800 nm) and plots absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is the key data point.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. proprep.com [proprep.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison of (3-Amino-2-methylphenyl)methanol and Its Positional Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104730#spectroscopic-comparison-of-3-amino-2-methylphenyl-methanol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com